2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitro groups at positions 3 and 6, and a methyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by nitration. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions using continuous flow reactors. This method ensures better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent against various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro groups play a crucial role in its biological activity, often undergoing bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, ultimately exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
3,7-Dinitroimidazo[1,2-b]pyridazine-6,8-diamine: Studied for its heat-resistant properties in energetic materials
Uniqueness
2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine is a compound of significant interest due to its biological activities, particularly in the context of antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological efficacy. The imidazo[1,2-a]pyridine scaffold is known for its versatility in medicinal chemistry, particularly in developing agents against various pathogens and cancer cells.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, derivatives of this class demonstrated minimum inhibitory concentrations (MIC) ranging from 0.07 to 2.2 μM against MDR-TB strains, showcasing their potential as therapeutic agents in combating resistant strains of Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | MIC (μM) | Activity Type |
---|---|---|
This compound | 0.07 - 2.2 | MDR-TB |
Benzyl amides containing analogues | ≤0.006 | Non-replicating Mtb |
Compound with 2-ethyl-6-chloro | 0.0009 | Extracellular Mtb |
The mechanism by which this compound exerts its effects involves interference with bacterial cell wall synthesis and inhibition of critical metabolic pathways within the bacteria. The compound's ability to penetrate bacterial membranes allows it to exert its effects intracellularly.
Anticancer Activity
In addition to its antimicrobial properties, compounds within the imidazo[1,2-a]pyridine class have shown promising anticancer activities. For example, derivative compounds have been identified as potent inhibitors of the c-Met kinase pathway, which is often overactive in various cancers. One such derivative exhibited an IC50 value of 3.9 nM against c-Met kinase and significantly inhibited tumor growth in preclinical models .
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound | IC50 (nM) | Tumor Growth Inhibition (%) |
---|---|---|
Compound 22e | 3.9 | 75% |
Other derivatives | Varies | Significant across models |
Case Studies
- Tuberculosis Treatment : A study explored a library of imidazo[1,2-a]pyridine derivatives that showed significant anti-TB activity with minimal cytotoxicity against VERO cell lines (IC50 >128 μM). The most potent compounds were further evaluated for their pharmacokinetic properties and metabolic stability .
- Cancer Therapeutics : Another investigation into c-Met inhibitors demonstrated that certain imidazo[1,2-a]pyridine derivatives could effectively inhibit tumor growth in vivo while maintaining favorable bioavailability profiles .
Properties
CAS No. |
62195-23-7 |
---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-methyl-3,6-dinitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6N4O4/c1-5-8(12(15)16)10-4-6(11(13)14)2-3-7(10)9-5/h2-4H,1H3 |
InChI Key |
MHDCOIBILOSCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.